molecular formula C17H11ClFN3OS B11553608 (2E,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one

(2E,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11553608
M. Wt: 359.8 g/mol
InChI Key: CGDQWUNBQLACGC-SABIUBGXSA-N
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Description

(2E,5E)-2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone ring substituted with chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate hydrazones with thiazolidinone derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Electrophilic substitution reactions may require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(2E,5E)-2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it of interest for therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E,5E)-2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,5E)-2-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H11ClFN3OS

Molecular Weight

359.8 g/mol

IUPAC Name

(2E,5E)-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11ClFN3OS/c18-13-7-3-1-6-12(13)10-20-22-17-21-16(23)15(24-17)9-11-5-2-4-8-14(11)19/h1-10H,(H,21,22,23)/b15-9+,20-10+

InChI Key

CGDQWUNBQLACGC-SABIUBGXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N/C(=N\N=C\C3=CC=CC=C3Cl)/S2)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=NN=CC3=CC=CC=C3Cl)S2)F

Origin of Product

United States

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